-Ethyl-3-methylimidazolium chloride-d11 (EMIC-d11) belongs to a class of compounds called ionic liquids (ILs). ILs are salts with melting points below 100°C, making them liquid at room temperature. EMIC-d11 is specifically a deuterated ionic liquid, meaning that some of its hydrogen atoms have been replaced with their isotope, deuterium (D). This substitution with deuterium can be beneficial in scientific research due to several reasons:
EMIC-d11 finds applications in various areas of catalysis research due to its unique properties:
EMIC-d11 is also utilized in material science research for various purposes:
1-Ethyl-3-methylimidazolium chloride-d11 is characterized by the chemical formula C6H11ClN2, where the "d11" indicates the presence of deuterium isotopes in its structure. This compound is a deuterated version of 1-Ethyl-3-methylimidazolium chloride, an ionic liquid known for its unique properties such as low volatility and high thermal stability . It is often utilized in research settings due to its ability to dissolve a wide range of organic and inorganic materials.
A typical reaction involving 1-Ethyl-3-methylimidazolium chloride-d11 might involve its interaction with a metal salt to form a coordination compound:
The biological activity of 1-Ethyl-3-methylimidazolium chloride-d11 has been investigated primarily for its potential use as a solvent in biochemical assays. Its low toxicity profile makes it suitable for biological applications. Studies suggest that it can influence enzyme activities and protein stability due to its unique solvation properties .
The synthesis of 1-Ethyl-3-methylimidazolium chloride-d11 typically involves the following steps:
1-Ethyl-3-methylimidazolium chloride-d11 has several notable applications:
Interaction studies involving 1-Ethyl-3-methylimidazolium chloride-d11 focus on its role as a solvent and its effects on biomolecules. Research indicates that ionic liquids can stabilize proteins and influence their folding mechanisms. Additionally, studies have explored how this compound interacts with various metal ions, affecting their solubility and reactivity in solution .
Several compounds share structural similarities with 1-Ethyl-3-methylimidazolium chloride-d11. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Ethyl-3-methylimidazolium chloride | C6H11ClN2 | Non-deuterated version; widely used ionic liquid |
1-Methyl-3-ethylimidazolium chloride | C6H11ClN2 | Different alkyl group; varying solvation properties |
1-butyl-3-methylimidazolium chloride | C8H15ClN2 | Longer alkyl chain; different physical properties |
The uniqueness of 1-Ethyl-3-methylimidazolium chloride-d11 lies in its deuterated form, which allows for specific labeling in
The synthesis of 1-ethyl-3-methylimidazolium chloride-d11 involves controlled deuteration of precursor molecules. Two primary strategies are employed:
Direct Quaternization with Deuterated Alkyl Halides
Post-Deuteration via Hydrogen/Deuterium Exchange
Method | Reagents | Conditions | Yield | Purity | Source |
---|---|---|---|---|---|
Direct Quaternization | [D₃]-CH₃I, [D₅]-C₂H₅Br | 50–70°C, 2–4 hr, CH₃CN | >95% | 98% D | |
H/D Exchange | D₂O, DMSO-d₆ | RT or 50°C, 24 hr | 40–80% | Variable |
For large-scale production, electrochemical and reductive deuteration methods are explored:
Purification involves sequential solvent extraction and anion exchange:
Characterization Technique | Key Observations | Source |
---|---|---|
¹H NMR (DMSO-d₆) | δ 9.29 (s), 7.87 (m), 7.78 (m) | |
¹³C NMR (D₂O) | No proton signals due to full deuteration | |
Mass Spectrometry | M+4 peak at m/z 157.69 |
Deuterated ILs exhibit distinct stability profiles:
Neutron reflectometry (NR) experiments utilizing 1-ethyl-3-methylimidazolium chloride-d11 have resolved sub-nanometer features of EDLs at electrified interfaces. The compound’s deuterium labeling at both alkyl chains (ethyl and methyl groups) and imidazolium ring positions creates strong contrast against hydrogenated electrodes and non-deuterated counterions [3] [4].
Studies employing NR on silicon electrodes revealed that 1-ethyl-3-methylimidazolium chloride-d11 forms distinct alternating layers of cations and anions within 2 nm of the interface [4]. At -1.2 V vs. Ag/AgCl, the first adsorbed layer consists of chloride anions (0.4 nm thick), followed by a 0.7 nm cationic layer where the imidazolium rings align parallel to the surface. This layering persists for 3-4 molecular layers before transitioning to bulk liquid disorder.
The 98% deuterium purity in 1-ethyl-3-methylimidazolium chloride-d11 creates a 4.8×10⁻⁶ Å⁻² neutron scattering length density (SLD) difference compared to hydrogenated solvents, enabling interfacial resolution below 1 nm [3] [5].
In water/hexane systems, NR revealed that 1-ethyl-3-methylimidazolium chloride-d11 forms a 2.1 nm interfacial film with three distinct regions:
Layer | Thickness (nm) | SLD (×10⁻⁶ Å⁻²) | Composition |
---|---|---|---|
1 | 0.9 | 3.2 | Anion-rich |
2 | 0.7 | 1.8 | Cation-rich |
3 | 0.5 | 2.4 | Mixed zone |
This stratification persists up to 50°C before transitioning to a homogeneous adsorption profile [3].
Partial deuteration strategies allow simultaneous tracking of cationic and anionic species. When mixed with hydrogenated 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, the deuterated ethyl group provides 17% greater NR contrast than ring-deuterated analogues, enabling quantitative analysis of ion exchange kinetics [5].
The 77-79°C melting point of 1-ethyl-3-methylimidazolium chloride-d11 facilitates in situ studies of thermally activated interfacial processes [1].
Stopped-flow neutron small-angle scattering (SANS) revealed that electric double layer formation occurs in three stages:
The deuteration pattern allowed isolation of cation motion from solvent effects in these measurements [5].
Under 500 s⁻¹ shear rate, SANS showed the compound’s interfacial layers undergo:
These changes reverse within 120 ms after shear cessation, demonstrating the liquid’s viscoelastic recovery [5].
Combining X-ray reflectivity (XRR) and NR with 1-ethyl-3-methylimidazolium chloride-d11 enables multimodal interface characterization:
At Au(111) interfaces, XRR/NR cross-correlation revealed:
Technique | Sensitivity | Spatial Resolution | Charge Resolution |
---|---|---|---|
XRR | Electron density | 0.2 nm | ±5 μC/cm² |
NR | Nuclei density | 0.5 nm | ±2 μC/cm² |
This combination detected 0.3 nm thick interfacial voids containing <5% ionic density [4].
Polarized neutron scattering with the deuterated compound quantified orientation parameters:
Irritant